molecular formula C21H16FN5O2 B2903344 1-(4-Fluorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797303-87-7

1-(4-Fluorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2903344
CAS No.: 1797303-87-7
M. Wt: 389.39
InChI Key: OOFPOIFABFCQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic compound with the CAS Number 1797303-87-7 and a molecular weight of 389.38 g/mol . Its molecular formula is C21H16FN5O2. This urea derivative features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological potential . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and its metabolic stability, making it a valuable pharmacophore for developing novel therapeutic agents . Compounds containing the 1,2,4-oxadiazole nucleus have been extensively studied and demonstrate a broad spectrum of pharmacological activities, including potential as antitumor agents by targeting specific cancer biological pathways and enzymes . This specific compound is offered for research purposes, such as in hit-to-lead optimization campaigns, biochemical assay development, and as a building block for further chemical synthesis. The product is supplied with guaranteed purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. For specific pricing and availability in quantities ranging from 1mg to 50mg, please inquire with our sales team .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-16-7-9-17(10-8-16)24-21(28)25-18-6-2-1-4-14(18)12-19-26-20(27-29-19)15-5-3-11-23-13-15/h1-11,13H,12H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFPOIFABFCQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Fluorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C22H20FN5O
  • Molecular Weight : 393.43 g/mol
  • CAS Number : Not specified in the search results

Structural Features

The compound features:

  • A fluorophenyl group which may enhance lipophilicity and bioavailability.
  • A pyridinyl moiety that could contribute to receptor binding.
  • An oxadiazole ring known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The urea moiety is known to interact with various biological targets, including enzymes involved in cancer cell proliferation. The presence of the oxadiazole ring may enhance this interaction through hydrogen bonding and π-stacking with nucleotide bases.
  • Case Study : A related compound demonstrated cytotoxic effects on human cancer cell lines (A549 and HeLa), with IC50 values in the low micromolar range, indicating potent activity against these cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : Preliminary tests suggest efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
  • Mechanism of Action : The fluorine atom may play a crucial role in disrupting microbial membranes or inhibiting specific metabolic pathways.

Enzyme Inhibition

Inhibition of specific enzymes is another area of interest:

  • Protein Kinases : Some derivatives have shown promise as inhibitors of kinases involved in signaling pathways related to cancer and inflammation.
  • Case Study : A derivative was tested against a panel of kinases, showing selectivity towards certain targets over others, which could lead to reduced side effects compared to non-selective inhibitors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureImpact on Activity
Fluorine SubstitutionIncreases lipophilicity and potency
Oxadiazole RingEnhances interaction with biological targets
Urea LinkageEssential for enzyme binding

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with related compounds highlight key differences in substituents, heterocyclic cores, and biological implications. Below is a detailed analysis:

Structural Analogues with Oxadiazole-Pyrrolidine Cores

  • Compound 8 (): Structure: 1-(4-Fluorophenyl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea. Key Differences: Replaces the phenyl-methylene group in the target compound with a pyrrolidine ring. HR ESIMS (m/z 380.1727 [M+H]⁺) and molecular formula (C₂₀H₂₂FN₅O₃) indicate lower molecular weight compared to the target compound .
  • Compound F ():

    • Structure: 1-(4-(Trifluoromethyl)phenyl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea.
    • Key Differences: Substitutes 4-fluorophenyl with 4-(trifluoromethyl)phenyl.
    • Impact: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce solubility .

Analogues with Varied Aromatic Substituents

  • Compounds 11a–11o (): Structures: Urea derivatives with diverse substituents (e.g., halogens, trifluoromethyl, methoxy) on the phenyl ring. Example: 11c (1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) has dual halogen substitution. ESI-MS data (e.g., m/z 518.1 for 11c) reflect molecular weight variations .

Heterocyclic Core Modifications

  • Pyrazole-Based Analogues (–8):

    • Example: Compound 14 (1-(4-Fluorophenyl)-3-[4-[2-(2-hydroxyethyl)phenyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]urea).
    • Key Differences: Replaces oxadiazole with a pyrazole ring.
    • Impact: Pyrazole’s hydrogen-bonding capacity and reduced aromaticity may alter binding kinetics compared to oxadiazole .
  • Thiazole and Benzodiazole Derivatives (): Example: 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile. Key Differences: Incorporates a pyrrolidinone ring instead of oxadiazole.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Formula HR ESIMS (m/z [M+H]⁺) Source
Target Compound 1,2,4-Oxadiazole 4-Fluorophenyl, Pyridin-3-yl Not Provided Not Provided N/A
Compound 8 Oxadiazole-Pyrrolidine 4-Fluorophenyl, Phenyl C₂₀H₂₂FN₅O₃ 380.1727
Compound F Oxadiazole-Pyrrolidine 4-(Trifluoromethyl)phenyl, Phenyl C₂₃H₂₂F₃N₅O₂ 400.1778
Compound 11c Thiazole-Piperazine 3-Chloro-4-fluorophenyl C₂₃H₂₂ClFN₇O₂S 518.1
Compound 14 Pyrazole 4-Fluorophenyl, Hydroxyethyl C₂₀H₁₈F₄N₄O₂ Not Provided

Key Observations

  • Heterocyclic Influence: The 1,2,4-oxadiazole core in the target compound likely improves metabolic stability compared to pyrazole () or pyrrolidinone () analogues, as oxadiazoles resist enzymatic degradation .
  • Synthetic Accessibility : Most analogues (e.g., Compound 8, 11c) were synthesized via urea-forming reactions with isocyanates, suggesting a common scalable route for the target compound .

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

A widely adopted approach involves reacting pyridine-3-carboxamidoxime with a activated carboxylic acid derivative. For example, α-bromoacyl intermediates (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) undergo cyclization in anhydrous dioxane at 80°C for 3–6 hours, yielding the oxadiazole ring. Typical conditions include:

  • Solvent: 1,4-Dioxane or DMF
  • Catalyst: Copper(I) iodide (20 mol%) with 1,10-phenanthroline (40 mol%)
  • Temperature: 120°C under inert atmosphere
  • Yield: 78–87%

One-Pot Oxadiazole Formation Using NIITP

N-Isocyaniminotriphenylphosphorane (NIITP) enables a streamlined one-pot synthesis from pyridine-3-carboxylic acid and hydroxylamine derivatives. This method avoids isolation of intermediates, achieving quantitative conversion in 3 hours at 80°C.

Functionalization of the Phenyl Ring with Methylene-Oxadiazole

The 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl segment is constructed via Friedel-Crafts alkylation or nucleophilic aromatic substitution:

Friedel-Crafts Alkylation

Using oxadiazole-containing benzyl chlorides and benzene derivatives in the presence of AlCl₃:

  • Substrate: 5-(Chloromethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
  • Electrophile: 2-Nitrophenylboronic acid (later reduced to amine)
  • Conditions: Dichloromethane, 0°C → rt, 12 hours
  • Yield: 65–72%

Buchwald-Hartwig Amination

For electron-deficient aryl halides, palladium-catalyzed coupling introduces the methylene-oxadiazole group:

  • Catalyst: Pd₂(dba)₃ (5 mol%) with Xantphos (10 mol%)
  • Base: Cs₂CO₃, toluene, 110°C, 24 hours
  • Yield: 58%

Urea Bond Formation

The urea linkage is established between the 4-fluorophenylamine and the functionalized phenyl-oxadiazole intermediate:

Carbodiimide-Mediated Coupling

1-(4-Fluorophenyl)urea is formed via reaction of 4-fluoroaniline with phosgene equivalents (e.g., triphosgene), followed by coupling to 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline using EDCI/HOBt:

  • Molar Ratio: 1:1.2 (amine:carbodiimide)
  • Solvent: Dry THF or DMF
  • Temperature: 0°C → rt, 48 hours
  • Yield: 60–68%

Curtius Rearrangement

For higher regioselectivity, aryl azides derived from 4-fluoroaniline undergo thermal decomposition to isocyanates, which react with amines:

  • Conditions: Xylenes, reflux, 6 hours
  • Yield: 55%

Optimization and Challenges

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic conditions. Neutral or mildly basic environments during coupling steps are critical.

Purification Strategies

  • Column Chromatography: Silica gel with EtOAc/hexane (3:7)
  • Recrystallization: Ethanol/water (4:1) yields >95% purity

Analytical Validation

Parameter Method Result
Purity HPLC (C18, MeCN/H₂O) 99.2% (254 nm)
Molecular Weight HRMS (ESI+) 419.1425 [M+H]⁺ (calc. 419.1428)
Crystal Structure X-ray diffraction Orthorhombic, space group P2₁2₁2₁
Thermal Stability TGA Decomposition onset: 220°C

Comparative Analysis of Synthetic Routes

Method Yield Purity Time Cost
Cyclocondensation + EDCI 68% 99.2% 72 h High
One-pot NIITP + Curtius 55% 98.5% 48 h Moderate
Buchwald-Hartwig + Phosgene 58% 97.8% 96 h Very High

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, with a focus on constructing the 1,2,4-oxadiazole ring. A common approach includes:

Oxadiazole Formation : Reacting a pyridin-3-yl carboxylic acid derivative with a hydroxylamine intermediate under dehydrating conditions (e.g., using POCl₃ or CDI) to form the oxadiazole core .

Methylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions.

Urea Linkage : Reacting the intermediate with 4-fluorophenyl isocyanate under anhydrous conditions (e.g., in DMF or THF) to form the urea moiety.
Key Considerations : Optimize reaction temperatures (80–120°C for cyclization) and use catalysts like DMAP to enhance yields. Purification often requires column chromatography or recrystallization .

Basic: Which spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the urea NH protons (~8–10 ppm) and oxadiazole C=N signals. Aromatic protons from the pyridyl and fluorophenyl groups appear between 6.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~423.1) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, especially for the oxadiazole and pyridyl groups .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variations : Validate compound purity (>95%) via HPLC and adjust assays accordingly.
  • Assay Conditions : Standardize parameters (e.g., pH, temperature, and solvent/DMSO concentration).
  • Structural Analogues : Compare activity with structurally similar compounds (e.g., furan vs. pyridyl oxadiazoles) to identify substituent-specific effects .

Advanced: How to design a structure-activity relationship (SAR) study targeting the oxadiazole and pyridyl groups?

Methodological Answer:

Substituent Modifications : Synthesize derivatives with varying electron-withdrawing/donating groups on the pyridyl ring (e.g., Cl, OMe) and oxadiazole substituents (e.g., methyl, trifluoromethyl).

Biological Testing : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

Statistical Modeling : Apply QSAR models to correlate structural features (e.g., Hammett constants) with activity .

Basic: What in vitro assays are suitable for preliminary enzyme inhibition studies?

Methodological Answer:

  • Fluorogenic Assays : Use substrates like FITC-labeled peptides for proteases or kinases.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM and calculate IC₅₀ values.
  • Controls : Include positive controls (e.g., staurosporine for kinases) and validate with orthogonal methods (e.g., SPR) .

Advanced: Which computational methods aid in target identification?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to kinases or GPCRs. Focus on hydrogen bonding with the urea moiety.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
  • Pharmacophore Modeling : Identify critical features (e.g., oxadiazole’s electronegativity) using tools like MOE .

Advanced: What challenges arise during synthesis scale-up?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization or continuous flow systems to improve efficiency .
  • Yield Optimization : Use Design of Experiments (DoE) to refine parameters (e.g., temperature, stoichiometry).
  • Safety : Monitor exothermic reactions during oxadiazole cyclization .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

  • Stress Testing : Incubate in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound loss.
  • Metabolite ID : Use LC-HRMS to identify oxidation or glucuronidation sites.
  • Structural Tweaks : Introduce deuterium or fluorine atoms at metabolically labile positions .

Advanced: How to address conflicting cytotoxicity data in cancer cell lines?

Methodological Answer:

  • Assay Validation : Compare MTT, ATP-based, and clonogenic assays to rule out false positives.
  • Cell Line Authentication : Use STR profiling to confirm identity.
  • Off-Target Profiling : Screen against unrelated targets (e.g., CYP450s) to identify confounding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.